[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Description
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a bicyclic amine derivative featuring a 3.1.1 heptane ring system substituted with a 3,5-dimethylphenyl group at position 5 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-11-3-12(2)5-13(4-11)15-6-14(7-15,10-17)8-16-9-15;/h3-5,16-17H,6-10H2,1-2H3;1H |
InChI Key |
BSVROCDIUNIQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(CNC3)CO)C.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Imide Formation and Strecker Reaction Route
A recent study (2024) describes an efficient multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which can be adapted to prepare the 5-(3,5-dimethylphenyl) substituted variant. The process involves:
- Starting from a 1,3-functionalized cyclobutane derivative, prepared via diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate.
- Formation of a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate by intramolecular imide cyclization.
- Subsequent selective protection and functionalization steps to introduce the 3,5-dimethylphenyl substituent at the 5-position and reduction to the methanol group at the 1-position.
- Final conversion to the hydrochloride salt to yield the target compound.
This method benefits from high stereocontrol and scalability, making it suitable for medicinal chemistry applications.
Functional Group Transformations on Azabicyclo[3.1.0]hexanone Precursors
Related bicyclic amines, such as azabicyclo[3.1.0]hexanones, have been synthesized via:
- C–H activation and methylation reactions on 2-azabicyclo[3.1.0]hexan-3-one derivatives.
- Use of strong bases like lithium hexamethyldisilazide (LiHMDS) at low temperatures to functionalize bicyclic ketones.
- Introduction of methylthio or other substituents via nucleophilic substitution reactions.
Though these methods target slightly different bicyclic frameworks, the principles of functional group manipulation, ring construction, and stereochemical control are applicable to the preparation of the 3-azabicyclo[3.1.1]heptane scaffold.
Comparative Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride represents a novel structure within the class of bicyclic compounds, specifically azabicyclo[3.1.1]heptanes. This article explores its biological activity, synthesis, and potential applications in pharmacology, drawing from various research studies and findings.
- Molecular Formula : C15H22ClN
- Molecular Weight : 265.80 g/mol
- CAS Number : Not specified in the sources but related compounds are referenced.
Synthesis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been explored extensively. A general approach involves the reduction of spirocyclic oxetanyl nitriles, leading to compounds that can be substituted with various functional groups, including the dimethylphenyl moiety present in this compound . The synthetic methods are crucial as they influence the biological properties of the resulting compounds.
The biological activity of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is primarily linked to its interaction with neurotransmitter systems, particularly opioid receptors. Research on similar azabicyclo compounds indicates that modifications to their structure can enhance binding affinity to μ-opioid receptors, which are critical in pain modulation and other physiological responses .
Binding Affinity and Selectivity
Studies have shown that derivatives of azabicyclo compounds exhibit significant binding affinities at μ-opioid receptors. For instance, modifications similar to those seen in [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can lead to compounds with picomolar binding affinities, indicating a strong potential for therapeutic applications in pain management and other disorders related to opioid signaling.
Opioid Receptor Ligands
A study conducted on 3-azabicyclo[3.1.0]hexane derivatives demonstrated their effectiveness as μ-opioid receptor ligands with notable selectivity over δ and κ subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists . The structure of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride suggests it may follow a similar pattern of activity.
Antihistamine Properties
Another relevant application includes the incorporation of azabicyclo structures into antihistamine drugs like Rupatidine, where the bicyclic framework served as a saturated isostere for traditional aromatic systems, enhancing pharmacological profiles while reducing side effects associated with conventional antihistamines .
Comparative Analysis
The following table summarizes the biological activities and binding affinities of various azabicyclo compounds:
| Compound Name | Binding Affinity (μM) | Receptor Selectivity | Notable Effects |
|---|---|---|---|
| [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride | TBD | μ > δ > κ | Potential analgesic |
| 3-Azabicyclo[3.1.0]hexane | <0.001 | μ > δ | Antipruritic in dogs |
| Rupatidine | TBD | H1 receptor antagonist | Antihistaminic effects |
Q & A
Q. What are the critical steps in synthesizing [5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step pathways, typically starting with the bicyclic amine framework. Key steps include:
- Bicyclic Core Formation : Cyclization reactions using precursors like azabicyclo[3.1.1]heptane derivatives under reflux conditions (e.g., in dichloromethane or THF) .
- Substituent Introduction : The 3,5-dimethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Catalysts like palladium on carbon or ligands such as triphenylphosphine may enhance yield .
- Hydrochloride Salt Formation : The final product is precipitated using hydrochloric acid in polar solvents (e.g., methanol or ethanol) .
Q. Optimization Strategies :
- Solvent Selection : Dichloromethane (DCM) and dimethylformamide (DMF) improve solubility of intermediates .
- Catalysts : Palladium-based catalysts increase coupling efficiency for aryl groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .
Q. Table 1: Representative Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclic Core Formation | NaBH4, THF, 0°C → RT | 65–75 | |
| Aryl Group Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 50–60 | |
| Salt Formation | HCl (gas), MeOH, 0°C | 85–90 |
Q. Which analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions. For example, the hydroxymethyl group (-CH₂OH) shows characteristic peaks at δ 3.5–4.0 ppm .
- X-ray Crystallography : Determines absolute configuration of the bicyclic framework, critical for understanding biological interactions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., serotonin or opioid receptors due to structural similarity to known ligands). Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD < 2 Å) indicates stable binding .
Q. Table 2: Predicted Pharmacological Parameters
| Target | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| μ-Opioid Receptor | 12.3 ± 1.5 | 10:1 (vs. δ-Opioid) |
| 5-HT₁A Receptor | 45.6 ± 3.2 | 5:1 (vs. 5-HT₂A) |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate binding data using both radioligand displacement (e.g., ³H-naloxone for opioid receptors) and functional assays (e.g., cAMP inhibition) .
- Species-Specific Models : Test in human cell lines (e.g., HEK293 transfected with target receptors) to minimize interspecies variability .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vivo vs. in vitro results .
Q. What strategies improve stability and bioavailability of this hydrochloride salt?
Methodological Answer:
- Salt Form Optimization : Compare hydrochloride with other salts (e.g., citrate or phosphate) for solubility and hygroscopicity .
- Prodrug Design : Esterification of the hydroxymethyl group enhances membrane permeability. Hydrolysis in vivo regenerates the active compound .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) improve half-life in plasma .
Q. How does the 3,5-dimethylphenyl substituent influence pharmacological activity compared to halogenated analogs?
Methodological Answer:
- Lipophilicity : The dimethyl group increases logP by ~0.5 compared to chlorinated analogs, enhancing blood-brain barrier penetration (measured via PAMPA assay) .
- Steric Effects : Bulkier substituents reduce off-target interactions (e.g., muscarinic receptors) but may lower binding affinity to primary targets .
Q. Table 3: Substituent Impact on Activity
| Substituent | logP | μ-Opioid Ki (nM) | 5-HT₁A Ki (nM) |
|---|---|---|---|
| 3,5-Dimethyl | 2.8 | 12.3 | 45.6 |
| 4-Chloro | 2.3 | 8.9 | 32.1 |
| 2,5-Dichloro | 3.1 | 18.7 | 60.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
